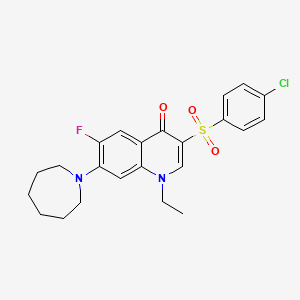
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one
Descripción general
Descripción
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one, also known as AC-55541, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological and pathological processes in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has also been found to modulate the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to reduce anxiety-like behavior and depressive-like symptoms in animal models of anxiety and depression. 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, its use in experiments may be limited by its cost and availability. In addition, further research is needed to determine the optimal dosages and administration routes for 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one.
Direcciones Futuras
There are several future directions for the research of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to determine the safety and efficacy of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one in humans, as well as its optimal dosages and administration routes.
Aplicaciones Científicas De Investigación
7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and cognitive enhancer. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. Animal studies have shown promising results, and further research is needed to determine the efficacy and safety of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one in humans.
Propiedades
IUPAC Name |
7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3S/c1-2-26-15-22(31(29,30)17-9-7-16(24)8-10-17)23(28)18-13-19(25)21(14-20(18)26)27-11-5-3-4-6-12-27/h7-10,13-15H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRKODMZYCSZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-azepan-1-yl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3409446.png)
![1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B3409448.png)
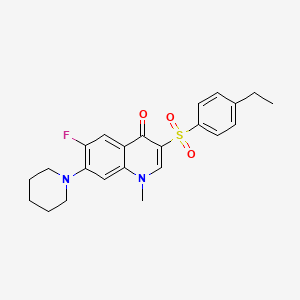

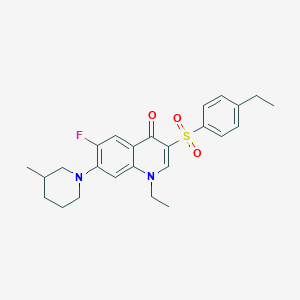
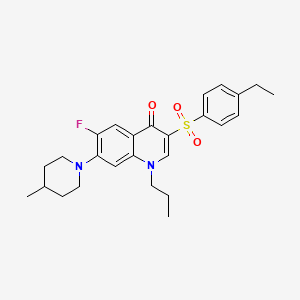

![1-(2-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409484.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409499.png)
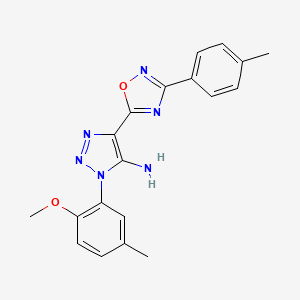
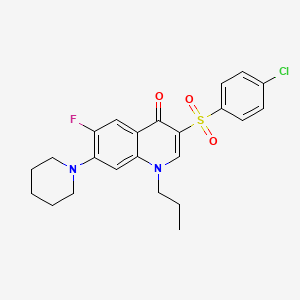

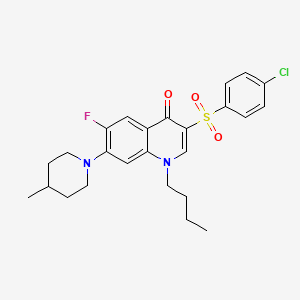
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3409548.png)